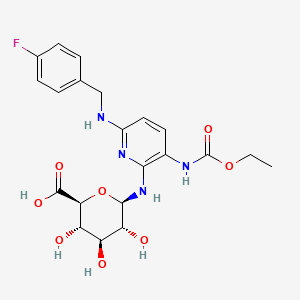
Flupirtine-N2-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Flupirtine-N2- is a complex organic molecule with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features multiple functional groups, including hydroxyl, carboxylic acid, and amine groups, which contribute to its diverse chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
Flupirtine-N2-β-D-Glucuronide, also known as Flupirtine, primarily targets several cellular components, including Kv7 channels , G-protein-regulated inwardly rectifying K channels , and γ-aminobutyric acid type A receptors . It also interacts with the Alpha-2A adrenergic receptor .
Mode of Action
Flupirtine acts by upregulating Bcl-2 , increasing glutathione levels , activating an inwardly rectifying potassium channel , and delaying loss of intermitochondrial membrane calcium retention capacity . It primarily mediates its effects through alpha-2 adrenergic mechanisms .
Biochemical Pathways
Flupirtine stabilizes the membrane resting potential by activating KCNQ (Kv7) potassium channels , generating a neuronal hyperpolarizing current (M-current). This activation leads to an indirect N-methyl-D-aspartate (NMDA) receptor antagonism , thus reducing hyperexcitation of nociceptive neurons .
Pharmacokinetics
Flupirtine has a bioavailability of 90% (oral), 70% (rectal) . It is metabolized in the liver to 2-amino-3-acetylamino-6-(para-fluorobenzylamino) pyridine, which has 20-30% the analgesic potential of its parent compound . The elimination half-life is 6.5 hrs (average) , 11.2-16.8 hrs (average 14 hrs) (elderly) , 8.7-10.9 hrs (average 9.8 hrs) (in those with moderate-level renal impairment) . About 72% of flupirtine and its metabolites appear in urine and 18% appear in feces .
Result of Action
The molecular and cellular effects of Flupirtine’s action include the suppression of over-excitability of neuronal and non-neuronal cells . This leads to its use as a centrally acting analgesic in patients with a range of acute and persistent pain conditions .
Biochemical Analysis
Biochemical Properties
Flupirtine-N2-|A-D-Glucuronide plays a significant role in biochemical reactions, particularly in the context of its parent compound, flupirtine. Flupirtine is known to activate potassium channels and modulate GABAergic mechanisms . Flupirtine-N2-|A-D-Glucuronide interacts with various enzymes and proteins, including UDP-glucuronosyltransferases, which facilitate its formation from flupirtine. The nature of these interactions involves the conjugation of flupirtine with glucuronic acid, enhancing its solubility and facilitating its excretion .
Cellular Effects
Flupirtine-N2-|A-D-Glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate potassium channels, leading to changes in cellular excitability and neurotransmitter release . Additionally, Flupirtine-N2-|A-D-Glucuronide affects gene expression by upregulating Bcl-2 and increasing glutathione levels, which contribute to its neuroprotective effects .
Molecular Mechanism
The molecular mechanism of Flupirtine-N2-|A-D-Glucuronide involves its interaction with potassium channels and GABAergic systems. It activates inwardly rectifying potassium channels, leading to hyperpolarization of neurons and reduced excitability . Additionally, Flupirtine-N2-|A-D-Glucuronide acts as an NMDA receptor antagonist, although it does not directly bind to the receptor . These interactions result in the modulation of neuronal activity and provide analgesic and neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flupirtine-N2-|A-D-Glucuronide have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors . Long-term studies have shown that Flupirtine-N2-|A-D-Glucuronide maintains its neuroprotective and analgesic properties over extended periods, although the exact duration of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of Flupirtine-N2-|A-D-Glucuronide vary with different dosages in animal models. At lower doses, the compound exhibits potent analgesic and neuroprotective effects without significant adverse effects . At higher doses, Flupirtine-N2-|A-D-Glucuronide can cause toxicity, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Flupirtine-N2-|A-D-Glucuronide is involved in several metabolic pathways, primarily through its formation from flupirtine via UDP-glucuronosyltransferases . This conjugation enhances the solubility of flupirtine, facilitating its excretion through urine and feces . The metabolic pathways of Flupirtine-N2-|A-D-Glucuronide also involve interactions with glutathione, contributing to its detoxification and neuroprotective effects .
Transport and Distribution
Within cells and tissues, Flupirtine-N2-|A-D-Glucuronide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
Flupirtine-N2-|A-D-Glucuronide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that Flupirtine-N2-|A-D-Glucuronide exerts its effects at the appropriate sites within the cell, contributing to its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flupirtine-N2- typically involves multi-step organic synthesis. The key steps include:
Formation of the pyridine ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines under acidic or basic conditions.
Introduction of the ethoxycarbonylamino group: This step involves the reaction of the pyridine derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Attachment of the 4-fluorophenylmethylamino group: This can be achieved through a nucleophilic substitution reaction using 4-fluorobenzylamine.
Formation of the oxane ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate diols and a dehydrating agent.
Final assembly: The final compound is obtained by coupling the pyridine and oxane intermediates through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving hydroxyl and amine groups. It may also serve as a probe to investigate cellular uptake and metabolism.
Medicine
The compound’s potential biological activity makes it a candidate for drug development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4S,5R,6R)-6-[[3-(methoxycarbonylamino)-6-[(4-chlorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
- (2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-bromophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Uniqueness
The presence of the 4-fluorophenylmethylamino group in Flupirtine-N2- distinguishes it from similar compounds. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it unique in its class.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[3-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O8/c1-2-33-21(32)24-12-7-8-13(23-9-10-3-5-11(22)6-4-10)25-18(12)26-19-16(29)14(27)15(28)17(34-19)20(30)31/h3-8,14-17,19,27-29H,2,9H2,1H3,(H,24,32)(H,30,31)(H2,23,25,26)/t14-,15-,16+,17-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXUJNSQOAHVQO-YUAHOQAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
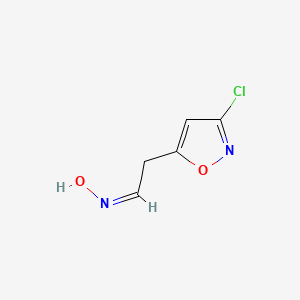
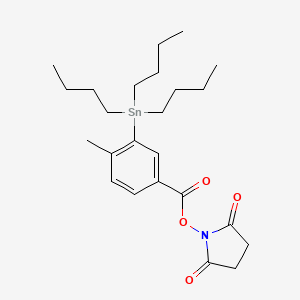
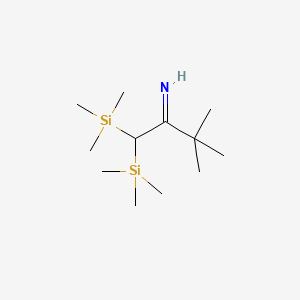


![2h-[1,2,4]Triazino[5,4-c][1,2,4]triazine](/img/structure/B582697.png)
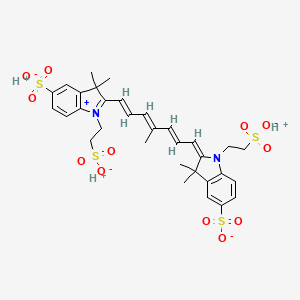
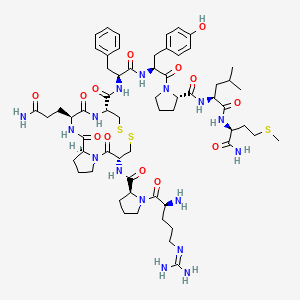
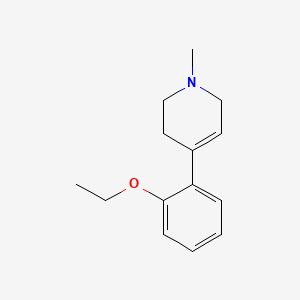
![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide](/img/structure/B582708.png)
